

Technical Guide: 2-Chloro-N,N-diethylacetamide (CDEA)

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Compound of Interest

Compound Name: 2-Chloro-N,N-diethylacetamide

CAS No.: 2315-36-8

Cat. No.: B105690

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CAS Number: 2315-36-8 Molecular Formula: C₈H₁₂ClNO Molecular Weight: 149.62 g/mol [1][2][3]

Executive Summary

2-Chloro-N,N-diethylacetamide (CDEA) is a specialized organochloride reagent functioning primarily as a carbamoylmethylating agent.[3][4] Unlike simple alkyl halides, CDEA possesses a dual-functional architecture: a reactive

-chloro electrophilic site and a stable

-diethylamide moiety.[3][4]

This guide details the physicochemical profile, synthetic utility, and safety protocols for CDEA. [3][4] While structurally related to the chloroacetanilide class of herbicides (e.g., Pretilachlor), CDEA is distinct in its application.[4] It is extensively utilized in supramolecular chemistry for functionalizing calixarenes and in medicinal chemistry to introduce the

-diethylacetamide motif via nucleophilic substitution (

).[3][4]

Chemical Profile & Molecular Architecture[3][4]

The reactivity of CDEA is dictated by the electron-withdrawing carbonyl group adjacent to the carbon-chlorine bond.[3] This activation lowers the energy of the

orbital, making the

-carbon highly susceptible to nucleophilic attack.

Physicochemical Properties[2][3][4][5][6][7][8]

Property	Value	Note
Appearance	Colorless to light yellow liquid	Darkens upon oxidation/storage
Boiling Point	121–122 °C @ 12 mmHg	High boiling point requires vacuum distillation for purification
Density	1.089 g/mL @ 25 °C	Denser than water
Refractive Index	1.469–1.471	Useful for purity checks
Solubility	Soluble in DCM, THF, Toluene, Ethanol	Moderate water solubility (~85 g/L) due to amide polarity
Flash Point	>110 °C	Combustible but not highly flammable

Structural Reactivity Analysis

- Electrophilic Site (

-Carbon): The primary reaction center.[3][4] The adjacent carbonyl dipole enhances electrophilicity compared to standard alkyl chlorides.[3][4]

- Amide Stability: The

-diethyl bond is robust against hydrolysis under mild basic conditions used for alkylation, allowing the amide group to survive

reactions intact.[3][4]

Synthetic Utility & Mechanism[9]

CDEA serves as a "masked" acetic acid derivative.[3][4] By reacting CDEA with a nucleophile (Nu), researchers attach the

group.[3][4]

Core Mechanism: Carbamoylmethylation

The reaction proceeds via a concerted bimolecular nucleophilic substitution (

).[3][4] The nucleophile attacks the

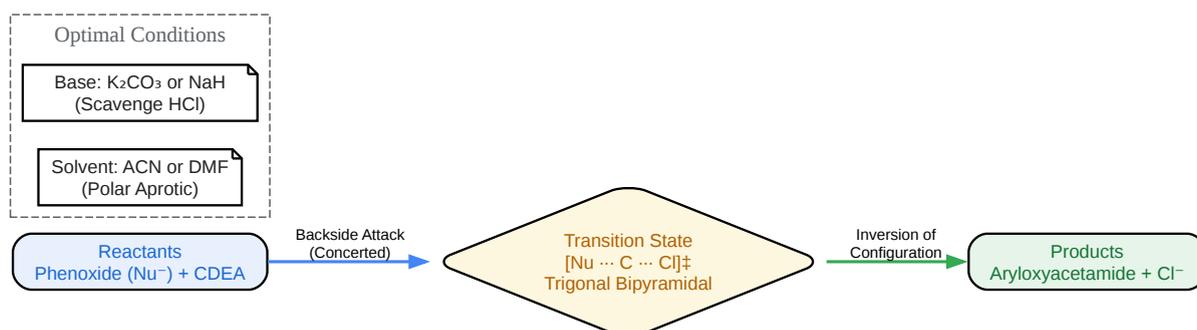
-carbon from the backside, displacing the chloride ion.[3]

Common Nucleophiles:

- Phenols (): Formation of aryloxyacetamides (common in supramolecular hosts).[3][4]
- Amines (): Synthesis of glycinamide derivatives.[3][4]
- Thiols (): Formation of thioether amides.[3][4]

Visualization: Reaction Mechanism

The following diagram illustrates the orbital interaction and transition state during the reaction of CDEA with a generic phenoxide nucleophile.



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Caption: Bimolecular nucleophilic substitution mechanism showing the transition from reactants to ether-amide products.

Process Chemistry: Synthesis & Purification[3][10] [11]

For researchers needing to synthesize CDEA de novo or purify commercial stock, the following protocols ensure high purity suitable for pharmaceutical applications.

A. Synthesis of CDEA (Schotten-Baumann Protocol)

Reaction:

[3][4]

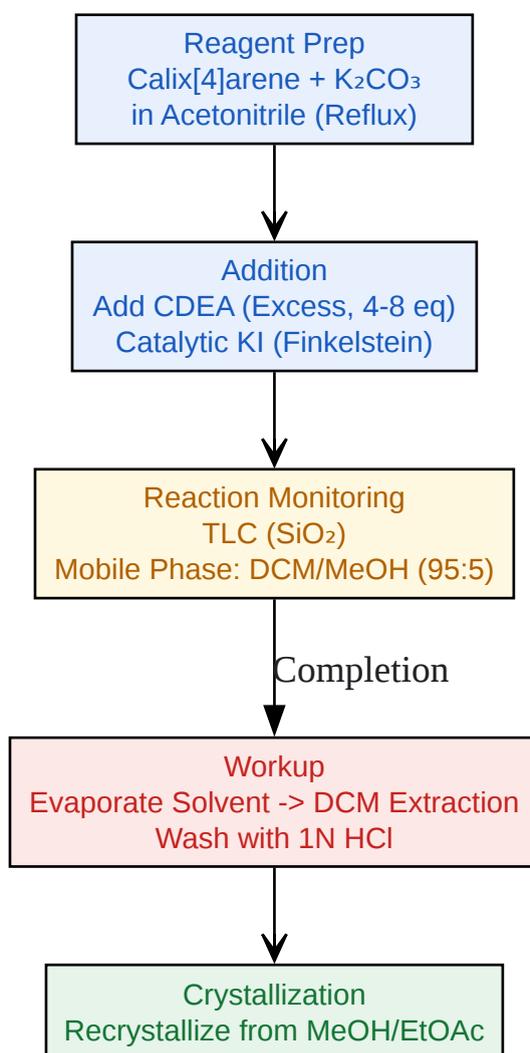
Protocol:

- Setup: 3-neck round-bottom flask equipped with an addition funnel, thermometer, and N_2 inlet.
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[3][4]

- Base: Use excess diethylamine (2.2 eq) or triethylamine (1.1 eq) as an HCl scavenger.^{[3][4]}
- Addition: Cool amine solution to 0°C. Add Chloroacetyl chloride (1.0 eq) dropwise. Exothermic reaction—maintain T < 10°C.
- Workup: Wash organic phase with 1M HCl (to remove unreacted amine), then sat. , then Brine.^{[3][4]}
- Purification: Dry over , concentrate, and distill under reduced pressure (vacuum).

B. Experimental Workflow: Calixarene Functionalization

One of the most authoritative uses of CDEA is in the synthesis of Calix[4]arene amides, used as ionophores.^{[3][4]}



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Caption: Standard workflow for functionalizing phenolic scaffolds using CDEA.

Critical Optimization Note (Finkelstein Condition): The addition of catalytic Potassium Iodide (KI) generates the in situ iodide analog (

), which is a superior electrophile (

is a better leaving group than

).^[3] This accelerates the reaction rate significantly in acetone or acetonitrile.^[3]^[4]

Handling, Safety & Toxicology (E-E-A-T)

WARNING: CDEA is a potent alkylating agent and exhibits high acute toxicity.^{[3][4]} It is classified as a dangerous good.^{[3][4][5]}

Hazard Identification

- Acute Toxicity: Fatal if inhaled (H330), Toxic in contact with skin (H311), Harmful if swallowed (H302).^{[3][4]}
- Irritation: Causes severe skin and eye irritation.^{[3][4][5]}
- Target Organs: Respiratory system (mucosal damage).^{[3][4]}

Mandatory Safety Protocol

- Engineering Controls: All handling must occur inside a certified Chemical Fume Hood.^{[3][4]}
- PPE:
 - Gloves: Butyl rubber or Silver Shield® (Nitrile is permeable to many chlorinated amides over time).^{[3][4]}
 - Respiratory: If outside a hood (emergency only), use a full-face respirator with organic vapor/acid gas cartridges.^{[3][4]}
- Decontamination:
 - Spills should be treated with dilute ammonia or ethanolic KOH to hydrolyze the chloride, though this reaction is slow.^{[3][4]} Absorb with vermiculite and dispose of as hazardous halogenated waste.^{[3][4]}

References

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